molecular formula C20H21N5O3 B2699073 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 1706111-26-3

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No. B2699073
CAS RN: 1706111-26-3
M. Wt: 379.42
InChI Key: KCXSYWLFIGVZOR-UHFFFAOYSA-N
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Description

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, an oxadiazole ring, a piperidine ring, an isoxazole ring, and a pyridine ring .

Scientific Research Applications

Structural Analysis and Synthetic Methods

  • Studies on the synthesis and structural exploration of bioactive heterocycles, such as the preparation and antiproliferative activity evaluation of novel heterocyclic compounds, demonstrate the importance of structural characterization techniques including IR, NMR, and X-ray diffraction studies. These techniques are crucial for confirming the molecular structure and understanding the chemical behavior of such complex molecules (Prasad et al., 2018).
  • Research into the chemistry and kinetics of related compounds in solution sheds light on the photochemical properties and reactive intermediates that could be relevant for studying the reactivity and potential applications of "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone". Such studies help in understanding the photolysis and fragmentation patterns, which are essential for developing new synthetic routes or modifying chemical structures for specific applications (Tae et al., 1999).

Potential Applications

  • The investigation of molecular interactions, as seen in the study of antagonist interactions with cannabinoid receptors, provides a foundation for understanding how similar compounds might interact with biological targets. This knowledge is crucial for the design of molecules with potential therapeutic uses, such as drug development for targeting specific receptors (Shim et al., 2002).
  • Synthesis and evaluation of heterocyclic compounds for antimicrobial and anticancer activities highlight the potential of such molecules in medicinal chemistry. Studies demonstrate the synthesis of novel biologically potent compounds with applications in combating microbial resistance and cancer (Katariya et al., 2021).

Mechanism of Action

properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-20(16-10-17(27-23-16)15-4-1-7-21-11-15)25-8-2-3-13(12-25)9-18-22-19(24-28-18)14-5-6-14/h1,4,7,10-11,13-14H,2-3,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXSYWLFIGVZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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